molecular formula C20H26Cl2N2O B1662949 10-デバッグ塩酸塩 CAS No. 925681-41-0

10-デバッグ塩酸塩

カタログ番号: B1662949
CAS番号: 925681-41-0
分子量: 381.3 g/mol
InChIキー: SVKSJUIYYCQZEC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Akt阻害剤Xは、プロテインキナーゼBとしても知られるセリン/スレオニンキナーゼAktを標的とする低分子阻害剤です。Aktは、細胞の成長、増殖、生存、代謝を調節する上で重要な役割を果たす、ホスホイノシチド3キナーゼ(PI3K)シグナル伝達経路の重要な構成要素です。 Aktシグナル伝達の調節不全は、さまざまな癌によく見られるため、Akt阻害剤は腫瘍学において貴重な治療薬となっています .

2. 製法

合成経路と反応条件: Akt阻害剤Xの合成は、通常、重要な中間体の形成と最終的なカップリング反応を含む、複数のステップを必要とします。 一般的な合成経路の1つは、フェニル尿素またはフェニルアミドの足場を使用し、さまざまな化学反応を通じて修飾することで、所望の阻害剤構造を達成します . 反応条件には、通常、有機溶媒、触媒、特定の温度と圧力の設定が含まれ、収率と純度を最適化します。

工業的生産方法: Akt阻害剤Xの工業的生産には、ラボでの合成を大規模にスケールアップし、一貫性と品質を確保することが含まれます。 このプロセスには、厳格な品質管理対策、結晶化またはクロマトグラフィーなどの精製ステップ、および最終製品が規制基準を満たすことを保証するためのGMP(医薬品製造管理基準)への準拠が含まれます .

3. 化学反応解析

反応の種類: Akt阻害剤Xは、次のいくつかの種類の化学反応を受けます。

一般的な試薬と条件:

形成される主要な生成物: これらの反応から形成される主要な生成物は、Akt阻害剤Xに存在する特定の官能基と使用される試薬によって異なります。 例えば、酸化はヒドロキシル化誘導体を生じさせる可能性があり、一方、還元は脱酸素化化合物を生じさせる可能性があります .

4. 科学研究への応用

Akt阻害剤Xは、次のものを含む、幅広い科学研究への応用があります。

科学的研究の応用

Cancer Therapy Applications

Mechanism of Action:
10-DEBC inhibits Akt/PKB activity, leading to the suppression of downstream signaling pathways such as mTOR and p70 S6 kinase, which are critical for cell growth and survival. This inhibition can induce apoptosis in cancer cells.

Case Studies:

  • Rhabdomyosarcoma: In vitro studies have shown that 10-DEBC induces apoptosis in rhabdomyosarcoma cells with an IC50 ranging from 2 to 6 μM. This suggests its potential as a therapeutic agent in treating this aggressive cancer type .
  • Glioblastoma: Recent research indicates that 10-DEBC enhances the cytotoxic effects of menadione and ascorbic acid on glioblastoma cells (U251). The compound increases oxidative stress and autophagic flux, leading to enhanced cell death in combination therapies .

Infectious Disease Treatment

Targeting Mycobacterium abscessus:
10-DEBC has shown promise against Mycobacterium abscessus, a pathogen known for its resistance to conventional antimicrobial therapies. Studies have demonstrated that 10-DEBC effectively inhibits the growth of both wild-type and clarithromycin-resistant strains of M. abscessus without causing cytotoxicity to human macrophages .

In Vitro Efficacy:

  • The compound operates effectively under anaerobic conditions and can penetrate biofilms, which are often associated with chronic infections. Its efficacy was assessed using a surrogate caseum binding assay, yielding an IC50 of approximately 5.8 μg/mL against intracellular M. abscessus .

Research Applications

Signal Pathway Studies:
10-DEBC is utilized in research to dissect the roles of the Akt signaling pathway in various biological contexts. By inhibiting Akt activity, researchers can better understand the implications of this pathway in diseases such as cancer and metabolic disorders.

Combination Therapies:
The compound's ability to enhance the effects of other treatments (e.g., menadione and ascorbic acid) highlights its potential role in developing combination therapies aimed at increasing treatment efficacy against resistant cancer types .

Data Summary Table

Application AreaMechanism of ActionKey Findings
Cancer TherapyInhibition of Akt/PKB signalingInduces apoptosis in rhabdomyosarcoma cells; enhances glioblastoma treatment efficacy
Infectious DiseasesInhibits growth of M. abscessusEffective against resistant strains; non-toxic to human macrophages
Research ApplicationsDissects Akt signaling rolesEnhances understanding of cancer biology; aids in developing combination therapies

作用機序

Akt阻害剤Xは、Aktキナーゼの活性部位に結合することでその効果を発揮し、その活性化と下流標的のリン酸化を阻害します。 この阻害は、PI3K/Akt/哺乳類ラパマイシン標的タンパク質(mTOR)シグナル伝達経路を破壊し、細胞増殖の抑制、アポトーシスの増加、腫瘍成長の減少につながります . Akt阻害剤Xの分子標的は、Aktのプレクストリンホモロジー領域とキナーゼ領域であり、これらはAktの活性化と機能に不可欠です .

6. 類似の化合物との比較

Akt阻害剤Xは、次のものなどの他の類似の化合物と比較できます。

独自性: Akt阻害剤Xは、Aktキナーゼに対するその特異的な結合親和性と選択性に独自性があり、PI3K/Aktシグナル伝達経路の研究と標的癌療法の開発のための貴重なツールとなっています .

類似の化合物のリスト:

  • ミラセルチブ(ARQ 092)
  • MK-2206
  • カピバセルチブ(AZD5363)
  • イパタセルチブ
  • アフレセルチブ

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Akt inhibitor X typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of a phenylurea or phenylamide scaffold, which is then modified through various chemical reactions to achieve the desired inhibitor structure . Reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods: Industrial production of Akt inhibitor X involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality. This process includes rigorous quality control measures, purification steps such as crystallization or chromatography, and adherence to Good Manufacturing Practices (GMP) to ensure the final product meets regulatory standards .

化学反応の分析

Types of Reactions: Akt inhibitor X undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in Akt inhibitor X and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

類似化合物との比較

  • Miransertib (ARQ 092)
  • MK-2206
  • Capivasertib (AZD5363)
  • Ipatasertib
  • Afuresertib

生物活性

10-DEBC hydrochloride, chemically known as 10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine hydrochloride, is a selective inhibitor of the Akt/PKB signaling pathway. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and infectious disease contexts. Its biological activity primarily revolves around inhibiting cell growth and inducing apoptosis in various cancer cell lines, as well as exhibiting antimicrobial properties against Mycobacterium abscessus.

10-DEBC hydrochloride functions by selectively inhibiting the phosphorylation and activation of Akt (Protein Kinase B), a key regulator in the PI3K/Akt/mTOR signaling pathway. The complete inhibition of Akt occurs at a concentration of approximately 2.5 μM, leading to the suppression of downstream targets such as mTOR, p70 S6 kinase, and S6 ribosomal protein. Notably, it shows no activity against PDK1, SGK1, or PI3-kinase .

Anticancer Properties

The compound has demonstrated significant anticancer activity:

  • Cell Growth Inhibition : Exhibits an IC50 of approximately 2-6 μM in various cancer cell lines, including rhabdomyosarcoma cells .
  • Induction of Apoptosis : 10-DEBC induces apoptosis through mechanisms involving the inhibition of pro-survival signals mediated by Akt .

Antimicrobial Activity

Recent studies have highlighted the efficacy of 10-DEBC against Mycobacterium abscessus:

  • Inhibition Against M. abscessus : The minimum inhibitory concentration (MIC) for M. abscessus was found to be 3.006 μg/mL in MH broth and 5.81 μg/mL in 7H9 broth. The MIC90 values were reported as 4.766 μg/mL and 9.53 μg/mL respectively .
  • Effectiveness Against Resistant Strains : 10-DEBC has shown comparable effectiveness against both clarithromycin-sensitive and -resistant strains of M. abscessus, indicating its potential as a treatment option for drug-resistant infections .

Summary of Biological Activity

Activity Type Details
Akt Inhibition Complete inhibition at 2.5 μM
IC50 (Cancer Cells) ~2-6 μM (varies by cell type)
Antimicrobial MIC 3.006 μg/mL (MH broth), 5.81 μg/mL (7H9 broth)
MIC90 for M. abscessus 4.766 μg/mL (MH broth), 9.53 μg/mL (7H9 broth)

Case Study: Efficacy Against M. abscessus

A study published in January 2022 explored the efficacy of 10-DEBC against clinical isolates of M. abscessus:

  • In Vitro Analysis : The compound inhibited the growth of both wild-type and clarithromycin-resistant strains without cytotoxic effects on human macrophages .
  • Intracellular Activity : In human embryonic cell-derived macrophages (iMACs), 10-DEBC exhibited an IC50 of 5.8 μg/mL, demonstrating its ability to penetrate and act within infected cells .

Additional Observations

In another investigation focusing on its effects on cancer cells:

  • Reactive Oxygen Species Production : In U251 glioblastoma cells treated with cisplatin, 10-DEBC significantly induced reactive oxygen species production while neutralizing the anti-apoptotic effects of metformin .
  • Phosphorylation Effects : The compound inhibited Akt phosphorylation by approximately 40% without affecting total Akt protein levels, suggesting a targeted mechanism that may enhance therapeutic strategies when combined with other treatments .

特性

IUPAC Name

4-(2-chlorophenoxazin-10-yl)-N,N-diethylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O.ClH/c1-3-22(4-2)13-7-8-14-23-17-9-5-6-10-19(17)24-20-12-11-16(21)15-18(20)23;/h5-6,9-12,15H,3-4,7-8,13-14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKSJUIYYCQZEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCN1C2=CC=CC=C2OC3=C1C=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587887
Record name 4-(2-Chloro-10H-phenoxazin-10-yl)-N,N-diethylbutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201788-90-1
Record name 4-(2-Chloro-10H-phenoxazin-10-yl)-N,N-diethylbutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Debc hydrochloride
Reactant of Route 2
10-Debc hydrochloride
Reactant of Route 3
10-Debc hydrochloride
Reactant of Route 4
10-Debc hydrochloride
Reactant of Route 5
Reactant of Route 5
10-Debc hydrochloride
Reactant of Route 6
Reactant of Route 6
10-Debc hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。